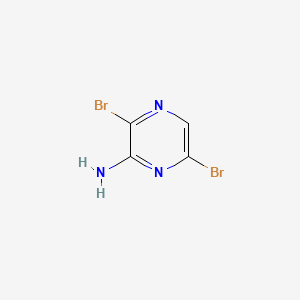

3,6-Dibromopyrazin-2-amine

Beschreibung

Significance of Pyrazine (B50134) Scaffolds in Heterocyclic Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. thieme-connect.de Pyrazine derivatives are found in a wide array of naturally occurring and synthetically produced compounds that exhibit a broad spectrum of biological activities. thieme-connect.de The presence of the pyrazine nucleus is a key feature in several clinically approved drugs, underscoring its importance in drug design.

The electron-deficient nature of the pyrazine ring influences its chemical reactivity and its ability to participate in various non-covalent interactions, which are crucial for molecular recognition and binding to biological targets. This inherent electronic property, combined with the potential for substitution at its four carbon atoms, makes the pyrazine scaffold a versatile template for generating libraries of compounds for drug discovery programs.

Strategic Importance of Halogenated Pyrazin-2-amines in Synthetic Design

The strategic value of 3,6-Dibromopyrazin-2-amine lies in the differential reactivity of its functional groups. The two bromine atoms serve as versatile handles for a variety of cross-coupling reactions, most notably the Suzuki and Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. utwente.nl The presence of two bromine atoms allows for sequential or double coupling, enabling the introduction of different substituents at specific positions.

Furthermore, the electronic properties of the pyrazine ring, influenced by the amino group, can lead to regioselective reactions. For instance, in the synthesis of aminopyrazine inhibitors of the mitotic kinase Nek2, 3,5-dibromopyrazin-2-amine (an isomer of the title compound) was used to achieve a regioselective nucleophilic aromatic substitution (SNAr) reaction. nih.govacs.org This was followed by a Suzuki coupling at the remaining bromine position, demonstrating how the halogen atoms can be addressed independently. nih.govacs.org

A doctoral thesis has also highlighted the selective thiomethylation of this compound at the 3-position, leaving the 5-position bromine intact for further functionalization. diva-portal.org This selectivity is attributed to the directing effect of the amino group and the resulting electronic distribution within the pyrazine ring. diva-portal.org This ability to perform selective, stepwise modifications makes this compound a highly strategic building block for creating complex, highly substituted pyrazine derivatives with potential biological activity. For example, it has been utilized as a starting material in the synthesis of rho kinase inhibitors, which have therapeutic potential for conditions like glaucoma. googleapis.com

The strategic placement of the bromine atoms and the amine group on the pyrazine core provides chemists with a powerful tool for the efficient and controlled synthesis of novel compounds. The ability to perform a sequence of diverse chemical transformations on this single, readily available starting material is a testament to its significance in modern synthetic and medicinal chemistry.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,6-dibromopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2N3/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDFFSRZLCREEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679633 | |

| Record name | 3,6-Dibromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957230-70-5 | |

| Record name | 3,6-Dibromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,6 Dibromopyrazin 2 Amine and Its Precursors

Direct Halogenation Approaches to Aminopyrazines

Direct halogenation of the pyrazine (B50134) ring, particularly in the presence of an activating amino group, is a common strategy for introducing bromine atoms.

Bromination of 2-Aminopyrazine (B29847)

The direct bromination of 2-aminopyrazine is a foundational method for accessing brominated pyrazine derivatives. The electron-donating nature of the amino group facilitates electrophilic substitution on the pyrazine nucleus. d-nb.info The use of N-bromosuccinimide (NBS) as a brominating agent is a frequently employed technique. d-nb.inforesearchgate.net Depending on the reaction conditions and the stoichiometry of the brominating agent, either mono- or di-brominated products can be obtained. thieme.de For instance, the reaction of 2-aminopyrazine with NBS can yield 2-amino-5-bromopyrazine (B17997) or 2-amino-3,5-dibromopyrazine. d-nb.infothieme.de One reported method involves treating 2-aminopyrazine with N-Bromosuccinamide in a mixture of DMSO and water to produce 2-amino-3,5-dibromopyrazine. rsc.org

Optimization of Halogenation Conditions

The efficiency and selectivity of the halogenation of 2-aminopyrazine are highly dependent on the reaction conditions. d-nb.info Key factors that can be optimized include the choice of solvent, temperature, and the specific halogenating agent. numberanalytics.com Acetonitrile (B52724) has been identified as an effective solvent for the chlorination and bromination of 2-aminopyrazine, leading to good yields. d-nb.infothieme-connect.com Furthermore, the use of microwave irradiation has been shown to be crucial for achieving successful halogenation, particularly for the synthesis of both mono- and di-halogenated 2-aminopyrazines in excellent yields. d-nb.infothieme.de

For the bromination using NBS, different conditions lead to varying outcomes. For example, using 3.3 equivalents of NBS in acetonitrile leads to the dibrominated product, while using 1.1 equivalents at room temperature favors the formation of the monobrominated pyrazine. d-nb.info The table below summarizes the effect of different conditions on the bromination of 2-aminopyrazine.

| Brominating Agent | Solvent | Temperature | Equivalents of Brominating Agent | Major Product | Yield |

|---|---|---|---|---|---|

| NBS | MeCN | - | 3.3 | 2-Amino-3,5-dibromopyrazine | 38% |

| NBS | MeCN | 100 °C | 1.1 | Mixture of mono- and di-brominated products | Poor |

| NBS | MeCN | Room Temperature | 1.1 | 2-Amino-5-bromopyrazine | High |

Multistep Synthetic Routes to 3,6-Dibromopyrazin-2-amine

In cases where direct halogenation is not feasible or does not provide the desired regioselectivity, multistep synthetic sequences are employed.

Approaches from Pyrazine Carboxylic Acid Derivatives

Pyrazine carboxylic acids and their derivatives serve as versatile starting materials for the synthesis of complex pyrazine structures. For instance, 3-aminopyrazine-2-carboxylic acid can be converted into its corresponding amide derivatives through various coupling methods. nih.gov One approach involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid, followed by reaction with an appropriate amine under microwave irradiation. nih.gov Another method is the Fisher esterification of the carboxylic acid, followed by aminolysis of the resulting ester. nih.gov These functional group manipulations can be strategically combined with halogenation steps to build the desired this compound scaffold. A patent describes the synthesis of 3,6-dibromopyrazine-2,5-dicarboxylic acid from 3,6-diaminopyrazine-2,5-dicarboxylic acid using hydrobromic acid and sodium nitrite (B80452). google.com

Utilization of Aldehyde Pyrazine Intermediates

Pyrazine aldehydes are another class of precursors that can be utilized in the synthesis of halogenated aminopyrazines. These aldehydes can undergo a variety of transformations, such as condensation reactions, to introduce further complexity into the molecule. For example, halogenated pyrazine-based chalcones can be synthesized via the Claisen-Schmidt condensation of a 1-(pyrazin-2-yl)ethan-1-one derivative with a halogenated benzaldehyde. mdpi.com The pyrazine ethanone (B97240) intermediate can be prepared from a pyrazine aldehyde through a Grignard reaction. This approach allows for the introduction of various substituents onto the pyrazine ring prior to or after the key condensation step.

Preparation of Related Halogenated Pyrazine Scaffolds

The synthesis of various halogenated pyrazine scaffolds is crucial for exploring the structure-activity relationships of pyrazine-containing compounds. These scaffolds are often used as intermediates in the synthesis of more complex molecules with potential biological activity. rsc.org For example, halogenated pyrazines are valuable substrates in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, which enable the formation of carbon-carbon bonds and the introduction of diverse functional groups. rsc.org The development of efficient methods for the synthesis of these halogenated building blocks is therefore of significant interest. This includes the preparation of various mono- and di-halogenated aminopyrazines, as well as pyrazines with other substitution patterns. thieme.de

Chemical Reactivity and Derivatization of 3,6 Dibromopyrazin 2 Amine

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyrazine (B50134) ring, further enhanced by the two bromine atoms, makes the carbon atoms attached to the halogens susceptible to attack by nucleophiles.

Amination Reactions

The bromine atoms on 3,6-dibromopyrazin-2-amine can be displaced by various amines to introduce new amino functionalities. This transformation is a key step in the synthesis of various biologically active molecules. For instance, the regioselective displacement of one bromine atom can be achieved, as demonstrated in the synthesis of aminopyrazine inhibitors of the mitotic kinase Nek2. nih.gov In this case, a nucleophilic substitution (SNAr) reaction between 3,5-dibromopyrazin-2-amine and methyl piperidine-4-carboxylate yields a common intermediate for further elaboration. nih.gov

The amination can also be carried out using ammonia (B1221849) or protected amines. The reaction of 3,5-dibromopyrazin-2-amine with different amines can lead to the formation of diaminopyrazine derivatives. researchgate.net

Table 1: Examples of Amination Reactions

| Amine Nucleophile | Product | Reference |

| Methyl piperidine-4-carboxylate | Intermediate for Nek2 inhibitors | nih.gov |

| Ammonia/Protected amines | Diaminopyrazines | researchgate.net |

Alkoxylation Reactions

Similar to amination, the bromine atoms can be substituted by alkoxide ions to form alkoxy-substituted pyrazines. This reaction is a common strategy for modifying the electronic and steric properties of the pyrazine core. The displacement of halogens on pyrazine rings with alkoxide ions is a known transformation. researchgate.net While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of halopyrazines suggests its feasibility.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, provides a powerful toolkit for the functionalization of this compound. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Suzuki Coupling Reactions

The Suzuki coupling reaction is a widely used method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. This compound can undergo Suzuki coupling to introduce aryl or heteroaryl groups.

In the synthesis of Nek2 inhibitors, a key step involves the Suzuki coupling of an intermediate derived from 3,5-dibromopyrazin-2-amine with various phenylboronic acids. nih.gov This reaction is typically carried out using a palladium catalyst such as Pd(dppf)Cl2·CH2Cl2 and a base like aqueous sodium carbonate in a solvent such as DME, often with microwave heating. nih.gov The electronic properties of the boronic acid coupling partner can play a significant role in the success of the reaction. utwente.nl

Site-selectivity can be an important consideration in the Suzuki coupling of dihalopyrazines. For 3-substituted 2,6-dibromopyrazines, coupling often occurs at the C2 position. rsc.org

Table 2: Selected Suzuki Coupling Reactions of this compound Derivatives

| Boronic Acid | Catalyst | Base | Product | Reference |

| Phenylboronic acid derivatives | Pd(dppf)Cl2·CH2Cl2 | 2 M Na2CO3 (aq) | Elaborated tricyclic core for Nek2 inhibitors | nih.gov |

| 3,4,5-Trimethoxyphenylboronic acid | Pd(dppf)Cl2·CH2Cl2 | 2 M Na2CO3 (aq) | Intermediate for cis 3-substituted piperidine (B6355638) compounds | nih.gov |

Palladium-Catalyzed Functionalizations

Beyond Suzuki coupling, other palladium-catalyzed reactions are also employed to functionalize this compound and its derivatives. These include Sonogashira coupling for the introduction of alkyne groups and Buchwald-Hartwig amination for forming carbon-nitrogen bonds.

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and typically a copper co-catalyst. rsc.org This reaction has been used to regioselectively alkynylate 3,5-dibromopyrazin-2-amine. sci-hub.se

Buchwald-Hartwig amination offers an alternative to classical nucleophilic substitution for introducing amine groups. smolecule.com This palladium-catalyzed cross-coupling reaction is effective for the amination of halopyrazines. thieme-connect.de

Electrophilic Aromatic Substitution Reactions

The pyrazine ring is an electron-deficient aromatic system, which makes it generally resistant to electrophilic aromatic substitution (EAS). acs.org The presence of two electron-withdrawing bromine atoms and an amino group on this compound further deactivates the ring towards electrophilic attack.

The general mechanism for EAS involves the attack of the aromatic ring on an electrophile, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com For highly electron-deficient systems like pyrazine, this process is energetically unfavorable. Attempts at direct electrophilic halogenation of the pyrazine nucleus are often unsuccessful due to this inherent lack of reactivity. acs.org Therefore, functionalization of the pyrazine core in this compound is typically achieved through the substitution of the existing bromine atoms rather than through direct electrophilic attack on the ring.

Functional Group Transformations on the Pyrazine Core and Side Chains

The bromine atoms on the pyrazine ring are susceptible to displacement through various cross-coupling and nucleophilic substitution reactions, while the amino group can undergo traditional transformations such as acylation and alkylation.

The amino group of this compound can participate in acylation reactions to form corresponding amides. This transformation is a key step in the synthesis of more complex, fused heterocyclic systems. A notable example involves a tandem, one-pot reaction where this compound is first treated with cyclopropanecarbonyl isothiocyanate, generated in situ from cyclopropanecarbonyl chloride and ammonium (B1175870) thiocyanate. google.com This process results in the formation of an intermediate that cyclizes and is acylated to yield N-(6-bromothiazolo[4,5-b]pyrazin-2-yl)cyclopropanecarboxamide. google.com In this sequence, the original amino group is ultimately converted into a cyclopropanecarboxamide (B1202528) functional group as part of the newly formed thiazole (B1198619) ring. google.com

While direct esterification of the amino group is less common, transformations of other functional groups on the pyrazine ring, such as the conversion of a carboxylic acid to an ester, are well-documented for related pyrazine derivatives. imist.ma

Table 1: Example of Amidation via Tandem Cyclization-Acylation

| Starting Material | Reagents | Product | Yield | Reference |

|---|

The pyrazine core and its substituents can be modified through alkylation and hydrogenation reactions. The bromine atoms are particularly useful handles for introducing alkyl or aryl groups via cross-coupling reactions.

Alkylation: Alkylation can be achieved at different positions depending on the reagents and reaction conditions.

C-Alkylation/Arylation: The bromine atoms can be substituted through metal-catalyzed cross-coupling reactions. For instance, in the synthesis of inhibitors for the mitotic kinase Nek2, this compound undergoes a regioselective nucleophilic aromatic substitution (SNAr) with methyl piperidine-4-carboxylate, where the secondary amine of the piperidine displaces one of the bromine atoms. nih.gov The remaining bromine can then be substituted using a Suzuki coupling with a phenylboronic acid. nih.gov

S-Alkylation: A study on C1 building blocks demonstrated the selective thiomethylation of this compound. diva-portal.org The reaction with BF₃SMe₂ selectively targets the 3-position (adjacent to the amino group), replacing the bromine atom with a thiomethyl group while leaving the bromine at the 5-position intact. diva-portal.org This selectivity is attributed to the mesomeric effect of the amino group increasing the Lewis basicity of the adjacent nitrogen (N1), directing the reaction. diva-portal.org

Hydrogenation: Hydrogenation is a useful method for the dehalogenation of the pyrazine ring. In a synthetic route towards aminopyrazine inhibitors, a dehalogenation was achieved by hydrogenation, effectively replacing a bromine atom with hydrogen. nih.gov This reaction is often catalyzed by platinum on carbon (Pt/C). nih.gov

Table 2: Alkylation and Hydrogenation Reactions

| Reaction Type | Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| N-Alkylation (SNAr) | This compound | Methyl piperidine-4-carboxylate, DIPEA, NMP, microwave, 180 °C | Methyl 1-(5-bromo-3-aminopyrazin-2-yl)piperidine-4-carboxylate | nih.gov |

| S-Alkylation | This compound | BF₃SMe₂ (neat) | 5-Bromo-3-(methylthio)pyrazin-2-amine | diva-portal.org |

| Hydrogenation (Dehalogenation) | Brominated pyrazine intermediate | H₂, H-Cube, 10% Pt/C, AcOH, 70 °C | Dehalogenated pyrazine product | nih.gov |

Cyclization Strategies for Fused Heterocycles

This compound is a key precursor for synthesizing a variety of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry. The strategic placement of the amino and bromo groups facilitates the construction of additional rings.

Imidazo[1,2-a]pyrazines: These fused systems can be prepared by reacting this compound with α-halocarbonyl compounds. For example, cyclization with 2-chloroacetaldehyde yields 6,8-dibromoimidazo[1,2-a]pyrazine. researchgate.net This product serves as a versatile intermediate for further functionalization, such as nucleophilic substitution at the C8 position and subsequent Buchwald–Hartwig amination at the C6 position to create novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net

Thiazolo[4,5-b]pyrazines: This ring system can be constructed through a tandem reaction between this compound and isothiocyanates. psu.edu A detailed patent describes refluxing this compound with an in situ-generated acyl isothiocyanate in acetone (B3395972) with potassium carbonate. google.com This one-pot procedure efficiently assembles the thiazole ring fused to the pyrazine core. google.com

Triazolo[4,5-b]pyrazines: The synthesis of this scaffold involves a multi-step sequence starting from this compound. One of the bromo groups is first displaced by an amine (amination). researchgate.netmdpi.com The resulting 3-amino-5-bromopyrazin-2-amine derivative is then treated with a nitrite (B80452) source, such as isoamyl nitrite, which leads to diazotization of the vicinal diamines and subsequent intramolecular cyclization to form the fused 1,2,3-triazole ring. researchgate.netmdpi.com

Table 3: Synthesis of Fused Heterocycles from this compound

| Target Heterocycle | Reagents and Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyrazine (B1224502) | 2-Chloroacetaldehyde | 6,8-Dibromoimidazo[1,2-a]pyrazine | researchgate.net |

| Thiazolo[4,5-b]pyrazine | Cyclopropanecarbonyl isothiocyanate, K₂CO₃, Acetone, reflux | N-(6-bromothiazolo[4,5-b]pyrazin-2-yl)cyclopropanecarboxamide | google.com |

Advanced Spectroscopic and Structural Elucidation of 3,6 Dibromopyrazin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

For 3,6-Dibromopyrazin-2-amine , the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d6, shows distinct signals that correspond to the protons in the molecule. A broad singlet is observed around 7.25 ppm, which is attributed to the two protons of the amine group (-NH₂). Another singlet appears further downfield at approximately 7.68 ppm, corresponding to the single proton on the pyrazine (B50134) ring. chemicalbook.com

The ¹³C NMR spectra provide complementary information about the carbon framework. For derivatives of this compound, the chemical shifts of the carbon atoms in the pyrazine ring and any attached functional groups are diagnostic. For instance, in a series of related pyrazine derivatives, aromatic carbon signals have been observed in the range of δ 108-152 ppm. rsc.orgimist.ma

The specific chemical shifts and coupling constants are highly dependent on the solvent used and the specific structure of the derivative. For example, in a series of 2-amino-3-benzyl-5-substituted pyrazines, the ¹³C NMR signals for the pyrazine and phenyl rings were observed between δ 110 and 153 ppm. rsc.org

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.68 | s | 1H | Pyrazine-H |

| 7.25 | br s | 2H | -NH₂ |

Solvent: DMSO-d6, Frequency: 250 MHz. chemicalbook.com

Mass Spectrometry (MS) Techniques (EI, ESI, APCI)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Different ionization techniques, such as Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI), are used depending on the properties of the analyte. nih.gov

For This compound , APCI mass spectrometry has been used to determine its molecular weight. The protonated molecule [M+H]⁺ is observed at an m/z of 254, which corresponds to the molecular formula C₄H₃Br₂N₃. chemicalbook.com ESI mass spectrometry has also been employed, showing a similar [M+H]⁺ peak at m/z 253. chemicalbook.com The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum.

In the analysis of derivatives, both EI and ESI techniques are valuable. EI is a "hard" ionization technique that can cause fragmentation, providing structural information. For example, the mass spectrum of a derivative showed an [M+ +1] peak at m/z 254. rsc.org ESI is a "soft" ionization technique that typically results in the observation of the intact protonated or deprotonated molecule, making it suitable for determining the molecular weight of larger, more fragile derivatives. theanalyticalscientist.com For instance, ESI-HRMS has been used to confirm the elemental composition of various pyrazine derivatives with high accuracy. rsc.org

Table 2: Mass Spectrometry Data for this compound

| Ionization Technique | Observed m/z | Ion Species |

|---|---|---|

| APCI | 254 | [M+H]⁺ |

| ESI | 253 | [M+H]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound itself was not found in the search results, the technique has been applied to its derivatives. For instance, the solid-state structure of a dual-emissive monoruthenium complex containing a derivative of 2,5-di(N-methyl-N'-(pyrid-2-yl)amino)pyrazine was determined by single-crystal X-ray analysis. mdpi.com This analysis revealed a distorted octahedral coordination geometry around the ruthenium atom. mdpi.com Similarly, an ORTEP plot of an aminopyrazine-isoxazole derivative, a useful ATR inhibitor, has been reported, providing a detailed view of its asymmetric unit. google.com The conformation of various pyrimidine, pyridazine, and pyrazine monomers has also been examined by single-crystal X-ray diffraction, showing that they adopt a conformation where dipoles are opposed. nih.gov

The data obtained from X-ray crystallography, such as the crystallographic data summarized in tables (often found in supplementary information of research articles), are crucial for understanding the steric and electronic properties of these molecules in the solid phase. mdpi.comgoogle.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of a molecule containing an amine group, such as this compound, would be expected to show characteristic N-H stretching vibrations. For related heterocyclic compounds, characteristic absorption bands for C=C and C=N bonds in the aromatic ring are typically observed in the region of 1570-1595 cm⁻¹. researchgate.net In the case of a derivative containing a carbonyl group, a strong absorption band around 1670 cm⁻¹ would be expected. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are characteristic of the chromophoric system. For instance, a novel halogenated angular azaphenothiazinone derivative exhibited UV-Vis absorption maxima at 222.2, 247.4, and 341.8 nm in methanol. juniperpublishers.com Another isomer showed absorption maxima at 275 and 340 nm. juniperpublishers.com These absorptions are indicative of the extended π-systems present in these molecules.

Chromatographic Methods for Purity and Isolation (TLC, Column Chromatography)

Chromatographic techniques are essential for the purification and assessment of purity of this compound and its derivatives.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of reactions and to get a preliminary indication of the purity of a compound. rsc.orgacs.org The retention factor (Rf) value is a characteristic property of a compound under a specific set of conditions (stationary phase and mobile phase).

Column Chromatography is a preparative technique used to separate and purify compounds from a mixture. chemicalbook.comrsc.org Silica (B1680970) gel is a commonly used stationary phase, and the mobile phase is typically a mixture of solvents, such as ethyl acetate (B1210297) and hexane, in varying ratios (gradient elution). chemicalbook.com For example, this compound has been purified by column chromatography on silica gel using an ethyl acetate/hexane gradient. chemicalbook.com Similarly, various derivatives have been purified using different solvent systems like hexane:ethyl acetate and chloroform:methanol. rsc.org The choice of the solvent system is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides high resolution and is used for both analytical and preparative purposes. It is often used to determine the purity of the final compounds with high accuracy. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,6-dibromo-pyrazine-2-carboxylic acid |

| 2-amino-3-benzyl-5-substituted pyrazines |

| aminopyrazine-isoxazole |

| 2,5-di(N-methyl-N'-(pyrid-2-yl)amino)pyrazine |

| pyrimidine |

| pyridazine |

| pyrazine |

| halogenated angular azaphenothiazinone |

| 2-amino-3-benzyl-5-phenyl-pyrazine |

| 2-amino-3-benzyl-5-(4-fluorophenyl)-pyrazine |

| 2-amino-3-benzyl-5-(4-hydroxymethylphenyl)-pyrazine |

| 2-amino-3-benzyl-5-(4-amino-3-fluorophenyl)-pyrazine |

| 3-hydroxy-6-nitropyrazine-2-carboxamide |

| 3-(acetylcarbamoyl)-5-bromopyrazine-2-yl acetate |

| methyl 3-aminopyrazine-2-carboxylate |

| 3-amino-N-phenylpyrazine-2-carboxamide |

| 3-amino-N-methylpyrazine-2-carboxamide |

| methyl 3-amino-6-bromopyrazine-2-carboxylate |

| 3,5-dibromopyrazine-2-amine |

| 6-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine |

| 3-Bromo-5H-pyrrolo[2,3-b]pyrazine |

| 3-Bromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine |

| 2-amino-3,5-dibromopyrazine |

| 2-aminopyrazine (B29847) |

| 2-amino-3-bromopyrazine |

| 2-amino-3,5-dichloropyrazine |

| 2-amino-3,5,6-trichloropyrazine |

| 5-bromo-3-chloropyrazin-2-amine |

| 3,4,5-trimethoxyphenylboronic acid |

| 3,5-disubstituted-pyrrolo[2,3-b]pyridines |

| 2-amino-5-bromopyrazin-3-thiol |

| 4,6-diaminopyrimidine-5-thiol |

| 4-diaminopyrimidine-5-thiol |

Computational Chemistry and Theoretical Studies on 3,6 Dibromopyrazin 2 Amine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The electronic character of 3,6-Dibromopyrazin-2-amine is dictated by the interplay between the electron-withdrawing pyrazine (B50134) ring, the electronegative bromine atoms, and the electron-donating amine group. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. nih.gov

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. Studies on related imidazo[1,2-a]pyrazine (B1224502) derivatives, which are synthesized from aminopyrazines, show that substitutions on the core ring system significantly influence the HOMO-LUMO energies. rsc.org For this compound, the pyrazine ring and bromine atoms are expected to lower the LUMO energy, making the carbon atoms attached to the bromines susceptible to nucleophilic attack or oxidative addition in metal-catalyzed reactions. The amine group, conversely, raises the HOMO energy.

In a study on naphthalimide-imidazo[1,2-a]pyrazine conjugates derived from a related isomer, the HOMO was located on the imidazopyrazine portion containing an amine linker, while the LUMO was situated on the naphthalimide ring. rsc.org This separation of frontier orbitals is crucial for the molecule's electronic properties and interactions. For this compound itself, QM calculations would precisely map the electron density and the locations of the HOMO and LUMO, providing a quantitative basis for its reactivity.

Table 1: Illustrative Frontier Molecular Orbital Properties for Pyrazine-based Compounds (Note: Data is illustrative of typical findings for related heterocyclic systems as direct QM calculation data for this compound is not publicly available. Values are for demonstration purposes.)

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Implication |

|---|---|---|---|---|

| Substituted Imidazo[1,2-a]pyrazine | -6.2 | -1.5 | 4.7 | High stability, specific reactivity at defined sites. rsc.org |

Theoretical calculations are instrumental in predicting the regioselectivity and reaction mechanisms of synthetic transformations involving this compound. The two bromine atoms are not equivalent due to the presence of the amino group, leading to potential differences in reactivity.

Fukui indices analysis, a method derived from QM calculations, can predict the most likely sites for electrophilic and nucleophilic attack. scielo.br For this compound, such an analysis would likely confirm that the carbon atoms bonded to bromine are the primary electrophilic sites.

Furthermore, computational modeling of reaction pathways, such as those in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, can elucidate the energetics of the catalytic cycle. These reactions are commonly used to functionalize dihalopyrazines. medchemexpress.com Studies on the oxidative addition of halopyridines to palladium(0) complexes have shown that the reaction mechanism can be controlled by the symmetry of the LUMO. cnrs.fr A high LUMO coefficient at the reactive carbon and specific orbital symmetries favor a nucleophilic displacement mechanism. cnrs.fr Similar QM-based models could predict the relative rates and site-selectivity of cross-coupling reactions at the C-3 and C-6 positions of this compound, guiding synthetic strategy.

Molecular Dynamics (MD) Simulations

While QM calculations focus on static electronic properties, Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. readthedocs.ionih.gov An MD simulation solves Newton's equations of motion for a system, providing insight into conformational changes, solvent interactions, and the stability of molecular complexes. readthedocs.io

For this compound, MD simulations could be used to study its behavior in different solvents, predicting its solvation shell structure and dynamics. More advanced applications involve simulating the interaction of its derivatives with biological targets. For instance, MD simulations have been used to study the binding stability of 2-aminopyrazine (B29847) derivatives to the SHP2 protein, an anti-tumor target. nih.gov These simulations track parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the ligand-protein complex over time. nih.gov Similarly, MD simulations on imidazo[1,2-a]pyrazine derivatives, which can be synthesized from dibromopyrazines, have been used to understand their mechanism of action as kinase inhibitors by observing their interactions within the enzyme's active site. medchemexpress.com Such studies reveal key hydrogen bonds and hydrophobic interactions that stabilize the binding, providing a dynamic picture that complements static docking models. medchemexpress.comnih.gov

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry used to understand how chemical structure correlates with biological activity. Although SAR studies are not performed on the building block this compound itself, they are critical for optimizing the lead compounds derived from it.

Numerous studies have utilized its regioisomer, 3,5-dibromopyrazin-2-amine, as a scaffold to build libraries of compounds for biological screening. For example, in the development of inhibitors for the mitotic kinase Nek2, modifications were made around a core structure synthesized from 3,5-dibromopyrazin-2-amine. The SAR exploration revealed that substitutions on a piperidine (B6355638) ring attached to the pyrazine core could significantly enhance potency and selectivity.

Similarly, in the development of proteasome inhibitors for treating visceral leishmaniasis, a scaffold-hopping approach was used on derivatives of an imidazo[1,2-a]pyrimidine (B1208166) core, which can be constructed from aminopyrazines. medchemexpress.comnih.gov The SAR analysis highlighted that specific substituents at various positions were crucial for activity, metabolic stability, and solubility. medchemexpress.comnih.gov

Table 2: Example of Structure-Activity Relationship (SAR) Insights for Aminopyrazine-derived Scaffolds

| Structural Position/Modification | Observation | Reference |

|---|---|---|

| Substitution on Piperidine Ring (Nek2 Inhibitors) | cis-methyl substitution maintained potency, while trans-substitution led to a small drop in activity. | |

| 6-substituent on Imidazo[1,2-a]pyrimidine core | A morpholine (B109124) group was found to be essential for activity and metabolic stability. | medchemexpress.comnih.govnih.gov |

| Central Phenyl Ring Modification | A 4-fluoro group boosted activity, while a 1-urea group improved the balance of potency and solubility. | medchemexpress.comnih.gov |

These examples demonstrate the process by which SAR models, built upon a common pyrazine framework, guide the rational design of more effective therapeutic agents.

Solubility and Dissolution Behavior Prediction

The solubility of a compound is a critical physicochemical property, particularly in drug development and materials science. Poor aqueous solubility can hinder the bioavailability of a potential drug. Computational models can predict solubility, helping to prioritize which compounds to synthesize and test.

In medicinal chemistry programs involving aminopyrazine-derived scaffolds, both kinetic aqueous solubility and solubility in simulated intestinal fluids (FaSSIF) are key parameters that are measured and predicted. medchemexpress.comnih.gov Researchers often use in silico tools to predict properties like cLogP (a measure of lipophilicity) and aqueous solubility to guide the design of molecules with improved properties. nih.gov For instance, in a scaffold-hopping program, several new heterocyclic cores were designed with the aim of improving solubility over the initial hit compound. medchemexpress.comnih.gov While some scaffolds showed improved solubility as predicted, others, like compound 1 in the study, had much better experimental solubility than anticipated by the in silico models, highlighting the need for experimental validation. nih.gov

Thermodynamic models like the Jouyban-Acree model can be used to correlate and predict the solubility of compounds in various solvent mixtures and at different temperatures, which is valuable for formulation and process chemistry. The dissolution of a compound can be determined to be an endothermic and entropy-driven process through thermodynamic analysis, providing a deeper understanding of its behavior in solution.

Exploration of Biological Activities and Pharmacological Applications of 3,6 Dibromopyrazin 2 Amine Derivatives

Anticancer and Antitumor Potential

Derivatives of 3,6-Dibromopyrazin-2-amine have emerged as a significant area of interest in oncology research. Their potential to interfere with key biological processes involved in cancer progression, such as protein kinase activity and cell proliferation, has been the subject of various scientific investigations.

Protein Kinase Inhibition Studies (e.g., ROCK, Nek2)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Research has shown that pyrazine-based compounds can act as potent inhibitors of specific protein kinases.

One area of investigation has been the inhibition of Rho-associated coiled-coil containing protein kinases (ROCK). The inhibition of ROCK is recognized as a significant target for various diseases. Studies on 2,3-diaminopyrazines have led to the discovery of potent ROCK inhibitors nih.gov. This suggests that the pyrazine (B50134) scaffold, a core component of this compound, is a viable starting point for the development of such inhibitors.

Furthermore, derivatives based on an aminopyrazine scaffold have been explored as inhibitors of the mitotic kinase Nek2. Nek2 is involved in key mitotic processes, and its inhibition is an interesting approach for cancer therapy. Hybrid compounds incorporating the aminopyrazine structure have demonstrated significant Nek2 inhibition, with IC50 values in the micromolar range. The table below summarizes the Nek2 inhibitory activity of some aminopyrazine derivatives.

| Compound | Nek2 IC50 (μM) |

|---|---|

| Aminopyrazine Derivative 1 | 0.79 |

| Aminopyrazine Derivative 2 | 2.47 |

Cell Proliferation and Migration Modulation

The ability of cancer cells to proliferate uncontrollably and migrate to distant sites is a critical aspect of metastasis. Several studies have focused on the potential of brominated heterocyclic compounds to inhibit these processes.

A study on a series of N-alkyl-3,6-dibromocarbazole derivatives demonstrated their potential as anti-cancer and anti-migration agents nih.govresearchgate.net. Although these compounds are carbazole-based, the presence of the 3,6-dibromo substitution pattern provides insights into the potential role of this structural feature. These derivatives exhibited moderate antiproliferative effects on breast cancer cell lines, with GI50 values (the concentration required to inhibit cell proliferation by 50%) in the micromolar range. Moreover, certain carbazole derivatives were found to inhibit the migration of metastatic breast cancer cells nih.govresearchgate.net.

The table below presents the antiproliferative activity of some 3,6-dibromocarbazole derivatives against the MDA-MB-231 breast cancer cell line.

| Compound | GI50 (μM) for MDA-MB-231 cells |

|---|---|

| Carbazole Derivative A | >50 |

| Carbazole Derivative B | 4.7 |

| Carbazole Derivative C | 11.4 |

Antimicrobial Efficacy

The rise of antimicrobial resistance has necessitated the search for novel therapeutic agents. Halogenated pyrazine derivatives have shown promise in this area, exhibiting a spectrum of activities against various pathogenic microorganisms.

Antibacterial Activities

Research into new pyrido[2,3-b]pyrazine derivatives has revealed their potential as antibacterial agents imist.maresearchgate.net. A study investigating a series of these compounds, synthesized from 5-bromo-2,3-diaminopyridine, showed that they possessed moderate in vitro activity against different bacterial strains imist.maresearchgate.net. One derivative, featuring two thiocarbonyl groups, demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria imist.maresearchgate.net.

The minimum inhibitory concentrations (MICs) for this active pyrido[2,3-b]pyrazine derivative are presented in the table below.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.078 |

| Bacillus cereus | 0.078 |

| Escherichia coli | 0.625 |

| Salmonella typhi | 1.25 |

Furthermore, a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives highlighted their antibacterial activity against extensively drug-resistant Salmonella Typhi mdpi.com.

Antifungal Properties

Halogenated pyrazine-based chalcones have been investigated as potential antifungal drugs. A study of these compounds demonstrated growth inhibition against several fungal strains, particularly Candida glabrata and Trichophyton interdigitale nih.govresearchgate.net. The antifungal activity was most prominent in non-alkylated derivatives with 2-bromo or 2-chloro substitutions nih.govresearchgate.net.

The table below shows the minimum inhibitory concentrations (MICs) of a 2-brominated pyrazine-based chalcone against selected fungal strains.

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida glabrata | 62.5 |

| Trichophyton interdigitale | 31.25 |

Antimycobacterial Spectrum

The search for new antimycobacterial agents is crucial in the fight against tuberculosis and other mycobacterial infections. Halogenated pyrazine-based chalcones have also been screened for their antimycobacterial activity nih.govresearchgate.net. Some of these compounds were found to inhibit the growth of Mycobacterium kansasii and Mycobacterium smegmatis, with minimum inhibitory concentrations comparable to the standard drug isoniazid nih.govresearchgate.net.

Additionally, research on pyrazinamide derivatives has led to the synthesis of compounds with significant antimycobacterial activity against Mycobacterium tuberculosis researchgate.netnih.govnih.gov.

The table below details the antimycobacterial activity of a halogenated pyrazine-based chalcone.

| Mycobacterial Strain | MIC (μM) |

|---|---|

| Mycobacterium kansasii | 32 |

| Mycobacterium smegmatis | 64 |

Anti-inflammatory Investigations

While direct studies on the anti-inflammatory properties of this compound derivatives are not extensively documented, the broader class of pyrazine compounds has been recognized for its potential pharmacological actions, including anti-inflammatory effects. tandfonline.comresearchgate.net Research into related heterocyclic compounds, such as pyrazole and pyridazinone derivatives, has shown significant anti-inflammatory activity, suggesting that nitrogen-containing heterocyclic scaffolds are promising candidates for the development of new anti-inflammatory agents. nih.govnih.gov

For instance, studies on certain pyrazoline derivatives have demonstrated moderate to considerable anti-inflammatory activity in experimental models. researchgate.net Similarly, novel 2,6-disubstituted pyridazin-3(2H)-one derivatives have been synthesized and evaluated, with some compounds showing potent anti-inflammatory activity, in some cases higher than the standard drug celecoxib in the carrageenan rat paw edema model. researchgate.net The exploration of these related structures highlights the potential of the pyrazine core, and by extension derivatives of this compound, as a basis for designing new molecules with anti-inflammatory capabilities. The structure-activity relationship of these compound classes often points to the nature and position of substituents on the heterocyclic ring as key determinants of their biological effects. nih.gov

Antioxidant Mechanisms and Effects

The aminopyrazine scaffold has been identified as a promising basis for a new family of antioxidant compounds. nih.gov The interest in this class of molecules was spurred by the discovery that coelenteramine, a metabolite of the bioluminescent compound coelenterazine, possesses significant antioxidative properties against reactive oxygen and nitrogen species (ROS/RNS). nih.gov This has led to the development of synthetic aminopyrazine derivatives as potential leads for antioxidant-based therapies. nih.gov

Research has shown that these derivatives are effective inhibitors of lipid peroxidation and efficient quenchers of peroxynitrite. nih.gov They have demonstrated the ability to protect low-density lipoproteins (LDL) from radical-induced damage and shield cellular components like membranes and DNA from oxidative stressors. nih.gov

Further studies into related bicyclic systems, such as imidazo[1,2-a]pyrazines, which can be synthesized from aminopyrazines, have also revealed significant antioxidant potential. rsc.orgtsijournals.com In one study, the reactivity of certain imidazolopyrazinone derivatives towards the superoxide anion was found to be approximately five times that of Trolox®, a well-known antioxidant standard. rsc.org Structure-activity relationship (SAR) analyses of these compounds have provided valuable insights. For example, it has been observed that the presence of an amino group at the C8 position and a bromine substitution at the C3 position of the imidazopyrazine ring are significant for good antioxidant activity. tsijournals.com This finding is particularly relevant, as it suggests that the bromine atoms on the this compound scaffold could potentially contribute positively to the antioxidant capacity of its derivatives.

| Compound Class | Key Structural Feature | Observed Antioxidant Activity | Reference |

|---|---|---|---|

| Aminopyrazine Derivatives | 2-amino-1,4-pyrazine core | Inhibition of lipid peroxidation, quenching of peroxynitrite, protection of LDL. | nih.gov |

| Imidazolopyrazinones | Bicyclic system from 2-aminopyrazine (B29847) | Reactivity towards superoxide anion ~5x that of Trolox®. | rsc.org |

| Substituted Imidazopyrazines | Bromine substitution at C3 position | Increased antioxidant property. | tsijournals.com |

| Substituted Imidazopyrazines | Amino group at C8 position | Considered necessary for good antioxidant property. | tsijournals.com |

Applications in Diagnostic Imaging (Contrast Agents)

The pyrazine scaffold is also being explored for its utility in the field of medical diagnostics, particularly in imaging. While specific applications for this compound derivatives are still an emerging area of research, related pyrazine compounds have been successfully adapted for imaging purposes.

A notable example is the use of pyrazinamide (PZA), a well-known antituberculosis drug, in positron emission tomography (PET). nih.gov PZA has been labeled with the positron-emitting isotope carbon-11 ([11C]PZA) to study its pharmacokinetics and biodistribution in real-time. nih.gov Such techniques, known as microdosing, allow for the evaluation of tissue exposure and drug-target interaction in vivo with high sensitivity and resolution, which is invaluable in the early phases of drug development. nih.gov Studies in non-human primates using [11C]PZA have demonstrated its excellent penetration into brain tissue, providing quantitative information that is difficult to obtain through traditional methods. nih.gov

Furthermore, a patent has described the development of novel pyrazine derivatives specifically for optical imaging and therapeutic applications. google.com These compounds are designed to absorb and emit light in wavelengths suitable for optical detection in medical procedures. The core pyrazine structure can be functionalized to optimize its optical, biological, and pharmacokinetic properties, and can be linked to targeting ligands like peptides to achieve selective accumulation in specific tissues, such as tumors. google.com This approach aims to overcome the limitations of current imaging agents that often show non-specific uptake in normal tissues. google.com These examples establish the pyrazine core as a versatile platform for creating new diagnostic agents.

Applications in Materials Science and Optoelectronics

Development of Photosensitive Materials

Pyrazine-Functionalized Conjugated Polymers

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. mdpi.com This electronic structure is responsible for their unique optical and electronic properties, making them suitable for a range of optoelectronic applications. mdpi.com The electron-deficient nature of the pyrazine (B50134) ring makes it an attractive component in donor-acceptor (D-A) type conjugated polymers, which are crucial for tuning the electronic and photophysical properties of the materials.

Pyrazine-triphenylamine fused conjugated compounds have been synthesized and demonstrated to be effective in OLEDs. researchgate.net These donor-acceptor molecules can exhibit high efficiency in OLED devices. researchgate.net While the direct use of 3,6-Dibromopyrazin-2-amine in these specific polymers has not been reported, its structure suggests it could serve as a valuable monomer. The two bromine atoms provide sites for cross-coupling reactions, a common method for synthesizing conjugated polymers. google.com The amino group can also be used to modify the electronic properties of the polymer. The incorporation of pyrazine units can enhance the electron-transporting capabilities of the material, a key requirement for efficient OLEDs. researchgate.net

Properties of a Pyrazine-Triphenylamine Fused Compound for OLEDs

| Compound | Maximum External Quantum Efficiency (EQE) | Emission Color |

|---|---|---|

| Pyrazine-Triphenylamine Derivative | 7.37% | Not Specified |

This table presents data for a pyrazine-triphenylamine fused compound as a representative example of a pyrazine-based OLED material.

In the realm of organic photovoltaics, pyrazine-based derivatives are utilized as both polymer donors and organic photosensitizers in dye-sensitized solar cells (DSSCs). nih.govbiosynth.com The strong electron-withdrawing nature of the pyrazine core is beneficial in designing molecules with appropriate energy levels for efficient charge separation and transport. nih.gov For instance, novel pyrazine-based organic photosensitizers have been synthesized for DSSCs, achieving power conversion efficiencies up to 2.64%. nih.gov Furthermore, low-cost pyrazine-based polymer donors have enabled organic solar cells with efficiencies exceeding 16%. sigmaaldrich.com Although direct application of this compound is not documented, its dibromo functionality allows for its potential incorporation into the backbone of conjugated polymers for OPV applications through polymerization reactions.

Performance of a Pyrazine-Based Organic Solar Cell

| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) |

|---|---|---|

| PPz-T | BTP-eC9 | 16.16% |

This table shows the performance of an organic solar cell using a pyrazine-based polymer donor, PPz-T. sigmaaldrich.com

Fused-ring pyrazine derivatives have been investigated as n-type semiconductors in organic field-effect transistors (OFETs). mdpi.com The pyrazine core plays a significant role in tuning the electron affinities of these compounds, leading to electron mobilities as high as approximately 0.03 cm²/Vs. mdpi.com Additionally, pyrazine derivatives have been developed as fluorescent sensors for the detection of metal ions, such as Al³⁺ and Zn²⁺. dokumen.pubresearchgate.net The sensing mechanism often relies on the chelation-enhanced fluorescence (CHEF) phenomenon, where the binding of the metal ion to the pyrazine-containing ligand leads to a significant increase in fluorescence intensity. dokumen.pub The versatile reactivity of this compound could allow for its integration into more complex molecular structures for transistor and sensor applications.

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Organic molecules with donor-acceptor architectures can exhibit significant second-order NLO responses. Research on X-shaped pyrazine derivatives has shown that the relative positioning of donor and acceptor substituents on the pyrazine ring significantly impacts the NLO properties. nih.gov Specifically, studies on 2,6-isomers, which share a similar substitution pattern to this compound, have revealed that their NLO response is predominantly octupolar in nature. nih.gov This is in contrast to 2,3-isomers, which exhibit a more dipolar response. nih.gov The investigation of these pyrazine derivatives was conducted using Hyper-Rayleigh Scattering (HRS) measurements and supported by Density Functional Theory (DFT) calculations. nih.gov While this compound itself has not been the subject of these studies, the findings for related 2,6-isomers suggest that it could be a precursor for materials with interesting NLO properties.

NLO Properties of Isomeric Pyrazine Derivatives

| Isomer Series | Dominant NLO Response |

|---|---|

| 2,3-isomers | Dipolar |

| 2,6-isomers | Octupolar |

This table summarizes the differing NLO responses of X-shaped pyrazine derivative isomers. nih.gov

Dyes and Pigment Chemistry

The synthesis of azo dyes, a large class of organic colorants, often involves the diazotization of an aromatic amine followed by a coupling reaction. nih.govresearchgate.net As an aromatic amine, this compound could potentially serve as a precursor in the synthesis of novel azo dyes. The pyrazine ring, being an electron-withdrawing system, could influence the color of the resulting dye. Furthermore, pyrazine derivatives are known to be used in the synthesis of fluorescent dyes. For instance, the condensation of 2,5-diamino-3,6-dicyanopyrazine with arylaldehydes yields fluorescent dyes that can act as red light emitters in electroluminescent devices. The presence of the amino group and the reactive bromine atoms in this compound provides synthetic handles for the creation of new dye and pigment structures with potentially interesting photophysical properties.

Agricultural and Environmental Applications

Agrochemical Formulations (Herbicides, Insecticides, Fungicides)

There is currently no direct scientific literature or patent information that explicitly details the use of 3,6-Dibromopyrazin-2-amine in the formulation of herbicides, insecticides, or fungicides. Research in the agrochemical field often investigates various heterocyclic compounds for their biological activity. For instance, a different isomer, 2-Amino-3,5-dibromopyrazine, has been identified as a versatile building block in the synthesis of a range of agrochemicals, including herbicides and pesticides. innospk.comnbinno.com However, this application is specific to the isomeric form and cannot be directly attributed to this compound without specific evidence. The unique structural arrangement of substituents on the pyrazine (B50134) ring in this compound would significantly alter its chemical properties and biological activity compared to its isomers. Therefore, any potential role in agrochemicals remains speculative and is not supported by current research findings.

Carbon Dioxide Capture Technologies

In the field of environmental science, amine-functionalized materials are widely investigated for their potential in carbon dioxide (CO2) capture. researchgate.netnih.gov The primary mechanism involves the chemical reaction between the basic amine groups and the acidic CO2 gas. Porous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) are often functionalized with amines to enhance their CO2 adsorption capacity and selectivity. nih.govrsc.orgnih.gov

While this compound contains an amine group and a pyrazine ring—a component sometimes used in the synthesis of porous organic polymers—there is no specific research that demonstrates its use as a precursor or functionalizing agent for CO2 capture materials. The development of amine-based sorbents is a broad area of research, with studies focusing on various primary, secondary, and tertiary amines to optimize CO2 adsorption and desorption kinetics. nih.gov However, the specific efficacy and suitability of this compound for this purpose have not been reported. The presence of two bromine atoms on the pyrazine ring would influence the compound's electronic properties and reactivity, which could, in theory, be explored for the synthesis of novel adsorbent materials. Nevertheless, without dedicated studies, its role in carbon dioxide capture technologies is purely hypothetical.

Future Research Directions and Emerging Opportunities

Advanced Synthetic Strategies for Complex Derivatives

The true potential of 3,6-Dibromopyrazin-2-amine lies in its capacity to be elaborated into a vast array of complex derivatives. The two bromine atoms serve as versatile handles for modern cross-coupling reactions, allowing for the selective and controlled introduction of diverse functional groups. Future research will likely focus on leveraging state-of-the-art synthetic methodologies to build molecular complexity.

Transition-metal-catalyzed reactions are expected to be pivotal. nih.gov Methods such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings can be employed to introduce aryl, heteroaryl, alkyl, and alkynyl moieties at the 3- and 6-positions. The differential reactivity of the bromine atoms could potentially be exploited for sequential, site-selective functionalization. Furthermore, C-H activation represents a powerful, step-economic strategy to directly functionalize the remaining C-H bond on the pyrazine (B50134) ring without the need for pre-functionalization. dmaiti.commdpi.com This approach circumvents the need for directing groups that must be installed and later removed. mdpi.com These advanced strategies will enable the creation of novel compounds with intricate three-dimensional structures, which are crucial for interacting with biological targets. mdpi.comtandfonline.com

| Reaction Type | Reagents/Catalyst | Potential Functional Group Introduced | Target Position |

|---|---|---|---|

| Suzuki Coupling | Boronic acids/esters, Pd catalyst | Aryl, Heteroaryl | C3 or C6 |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Substituted Amines | C3 or C6 |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl groups | C3 or C6 |

| Heck Coupling | Alkenes, Pd catalyst | Alkenyl groups | C3 or C6 |

| Direct C-H Arylation | Aryl halides, Pd/Ru catalyst | Aryl, Heteroaryl | C5 |

Integration into Novel Scaffolds for Enhanced Bioactivity

The pyrazine ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous natural products and FDA-approved drugs. mdpi.comlifechemicals.comrsc.org A significant opportunity lies in using this compound as a central building block to construct entirely new and larger molecular architectures. By reacting the bromine atoms, this core can be integrated into macrocycles or used to create complex fused heterocyclic systems, such as pyrrolopyrazines or triazolopyrazines. researchgate.netnih.gov

For instance, intramolecular cyclization strategies following the functionalization of the bromine and amine positions could lead to rigid, polycyclic structures with well-defined spatial arrangements of functional groups. Another promising avenue is the creation of "hybrid" molecules by conjugating the pyrazine core with other known bioactive pharmacophores or natural products, a strategy that has proven effective for enhancing activity and overcoming drug resistance. nih.govnih.gov These novel scaffolds could exhibit improved binding affinity, selectivity for biological targets, and favorable pharmacokinetic properties. The pyrrolo[1,2-a] pyrazine scaffold, for example, is known to exhibit significant antimicrobial effects, while 5H-pyrrolo[2,3-b] pyrazine derivatives often function as kinase inhibitors. researchgate.net

High-Throughput Screening and Combinatorial Chemistry

The dual reactive sites of this compound make it an ideal starting material for the generation of large chemical libraries for high-throughput screening (HTS). nih.gov Combinatorial chemistry approaches can be employed to rapidly synthesize thousands of distinct derivatives by systematically varying the substituents at the 3- and 6-positions.

A divergent synthetic plan could be implemented where a common intermediate, this compound, is reacted with a diverse set of building blocks (e.g., boronic acids, amines, alkynes) in a parallel format. This would generate a library of compounds with wide structural diversity around a common pyrazine core. Subsequent HTS of these libraries against various biological targets, such as enzymes (e.g., kinases) or receptors, could quickly identify "hit" compounds with desired biological activity. researchgate.netembopress.org This strategy accelerates the early stages of drug discovery by efficiently exploring a vast chemical space to find novel leads for therapeutic development. nih.gov

| Scaffold Position | Reaction | Example Building Block Set (R1) | Example Building Block Set (R2) |

|---|---|---|---|

| C3 | Suzuki Coupling | Phenylboronic acid, Thiopheneboronic acid, Pyridineboronic acid | - |

| C6 | Buchwald-Hartwig Amination | - | Morpholine (B109124), Piperidine (B6355638), Aniline |

| Resulting library contains diverse combinations of R1 at C3 and R2 at C6. |

Targeted Drug Delivery Systems

Once bioactive derivatives of this compound are identified, a significant future opportunity will be to enhance their therapeutic efficacy and minimize side effects through targeted drug delivery systems. nih.govresearchgate.net Modern nanotechnology offers a range of nanocarriers suitable for encapsulating or conjugating small-molecule drugs. bohrium.comcd-bioparticles.com

Derivatives could be loaded into polymeric nanoparticles, nanocapsules, or liposomes. cd-bioparticles.comfrontiersin.org These carriers can improve the drug's solubility, protect it from premature degradation, and prolong its circulation time in the bloodstream. cd-bioparticles.com Furthermore, the surface of these nanocarriers can be decorated with targeting ligands—such as antibodies, peptides, or small molecules—that specifically recognize receptors overexpressed on diseased cells (e.g., cancer cells). This active targeting strategy ensures that the drug is preferentially delivered to the site of action, increasing its local concentration and therapeutic impact while reducing exposure to healthy tissues. frontiersin.org

Sustainable Synthesis and Green Chemistry Approaches

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. unibo.itmdpi.comresearchgate.net Future research should focus on developing sustainable and efficient synthetic routes to this compound and its derivatives. This involves minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. mdpi.com

Key areas for exploration include:

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer superior control over reaction parameters, improved safety, and easier scalability. galchimia.commdpi.com This methodology has been successfully applied to the synthesis of other heterocyclic cores like pyrazoles. galchimia.commdpi.comrsc.org

Biocatalysis: The use of enzymes (biocatalysts) to perform chemical transformations offers significant advantages, including high selectivity and the ability to operate under mild, aqueous conditions. nih.govkcl.ac.uknih.govresearchgate.net Exploring halogenating enzymes or other biocatalysts for the synthesis or derivatization of the pyrazine scaffold could provide a greener alternative to traditional chemical methods. nih.gov

Solvent-Free Reactions: Developing synthetic methods that proceed without a solvent or in greener solvents (like water or bio-based solvents) dramatically reduces chemical waste and environmental impact. mdpi.com Microwave-assisted synthesis is one such technique that can accelerate reactions and often requires less solvent. researchgate.netresearchgate.net

By embracing these green chemistry approaches, the synthesis of this valuable scaffold and its derivatives can be made more economically viable and environmentally responsible. unibo.it

Q & A

Q. Key Considerations :

- Low temperatures (0°C) in Method A minimize side reactions, while ambient conditions in Method B favor efficient Boc protection.

- Chromatography solvent ratios critically impact purity.

How can structural characterization of this compound and its derivatives be rigorously performed?

Q. Basic Research Focus

- NMR Spectroscopy : ¹³C NMR (CDCl₃) shows distinct peaks at δ 146.84 (C-Br) and 136.49 ppm (C-NH₂), confirming substitution patterns .

- X-ray Diffraction : Single-crystal XRD (e.g., Bruker D8 Discover) resolves bond lengths and angles, essential for validating regioselectivity in derivatives .

- Mass Spectrometry : High-resolution LC/MS (e.g., Agilent 6550 Q-TOF) confirms molecular ions ([M+H]⁺) and fragmentation pathways .

Q. Advanced Research Focus

- Metal-Free Approaches : Use bulky directing groups (e.g., Boc) to sterically hinder undesired positions. Method B’s Boc protection directs subsequent reactions to the C3/C6 bromine sites .

- Transition Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki) selectively replaces bromine at C3 or C6, depending on ligand choice (e.g., PPh₃ vs. XPhos) .

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution at bromine sites, while nonpolar solvents favor electrophilic pathways .

Contradiction Note : reports conflicting regioselectivity in metal-catalyzed vs. metal-free conditions, necessitating mechanistic studies (e.g., DFT calculations) to resolve .

How can computational modeling predict reactivity and stability of this compound derivatives?

Q. Advanced Research Focus

- DFT Calculations : Gaussian09 simulations (B3LYP/6-31G*) reveal electron density maps, identifying C3 as more electrophilic than C6 due to resonance effects from the amine group .

- Molecular Dynamics : Simulations (AMBER) assess solvation effects on stability, showing THF stabilizes the planar pyrazine ring, reducing aggregation .

- QSAR Models : Correlate Hammett σ values of substituents with reaction rates to predict bioactivity .

What methodologies enable the design of this compound derivatives for biological applications?

Q. Advanced Research Focus

- Bioconjugation : Click chemistry (e.g., azide-alkyne cycloaddition) attaches targeting moieties (e.g., peptides) to the bromine sites. details Boc-protected intermediates for controlled functionalization .

- Antimicrobial Screening : Derivatize with thiazole or imidazole groups (see ) and test against Gram-positive bacteria via MIC assays .

- Kinase Inhibition : Introduce ATP-mimetic groups (e.g., purine analogs) and assess IC₅₀ values using kinase profiling panels .

Q. Advanced Research Focus

- Solvent Selection : THF ensures solubility of intermediates but requires strict anhydrous conditions. Ethyl acetate, used in extraction, minimizes emulsion formation .

- Temperature Control : Exothermic bromination (Method A) necessitates ice baths to prevent decomposition, while Boc protection (Method B) proceeds efficiently at RT .

- Scale-Up Challenges : Pilot studies show >10 g batches in Method B achieve consistent yields (94–96%), whereas Method A yields drop to 70% at >5 g due to mixing inefficiencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.